Aponorhyoscine

描述

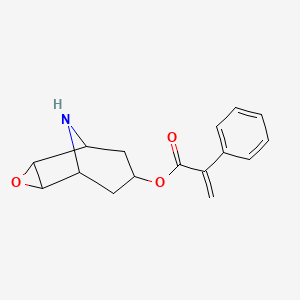

Aponorhyoscine, also known as benzeneacetic acid, α-methylene-, (1α,2β,4β,5α,7β)-3-oxa-9-azatricyclo [3.3.1.02,4]non-7-yl ester, is a tropane alkaloid with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is found in the roots of Anthocercis genistoides and is known for its unique bicyclic ring system .

作用机制

Target of Action

Aponorhyoscine, also known as Scopolamine, is a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, ACh . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the Central Nervous System (CNS) .

Mode of Action

This compound’s mode of action involves the competitive inhibition of ACh at muscarinic receptors . By binding to these receptors, this compound blocks the effects of parasympathetic nerve stimulation . This results in various physiological effects such as dilation of pupils, reduction in intestinal motility and smooth muscle contraction, and reduction in secretions from glands like sweat, salivary, and bronchial glands .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the muscarinic ACh receptors . By inhibiting the action of ACh at these receptors, this compound affects the signaling pathways downstream of these receptors . The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific type of muscarinic receptor and the specific cell or tissue type .

Pharmacokinetics

The pharmacokinetics of this compound, similar to Scopolamine, can vary substantially between different dosage routes It is known that the pharmacokinetics of a drug can significantly influence its bioavailability, efficacy, and safety .

Result of Action

The result of this compound’s action is primarily the inhibition of parasympathetic nerve stimulation effects . This can lead to various physiological effects such as dilation of pupils, reduction in intestinal motility and smooth muscle contraction, and reduction in glandular secretions . The exact molecular and cellular effects can vary depending on the specific type of muscarinic receptor and the specific cell or tissue type .

准备方法

Synthetic Routes and Reaction Conditions: Aponorhyoscine can be synthesized through various synthetic routes. One common method involves the esterification of tropane derivatives with benzeneacetic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Anthocercis genistoides. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

化学反应分析

Types of Reactions: Aponorhyoscine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Aponorhyoscine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological systems.

Medicine: The compound has been investigated for its potential therapeutic effects, including its anticholinergic properties.

相似化合物的比较

Scopolamine: Aponorhyoscine is structurally similar to scopolamine but lacks the epoxide bridge between the two rings, making it less polar.

Uniqueness: this compound’s unique structure, particularly the absence of the epoxide bridge found in scopolamine, contributes to its distinct pharmacological profile. This structural difference affects its solubility, polarity, and interaction with biological targets .

生物活性

Aponorhyoscine, a tropane alkaloid derived from various plant species, particularly those in the Solanaceae family, has garnered attention due to its diverse biological activities. This compound is structurally related to other well-known alkaloids such as hyoscyamine and scopolamine, which are recognized for their pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

This compound shares a common tropane structure characterized by a bicyclic framework. Its chemical formula is , and it is often represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Anticholinergic Activity : this compound acts primarily as an antagonist at muscarinic acetylcholine receptors, leading to effects such as reduced secretions and muscle relaxation.

- CNS Effects : It exhibits central nervous system (CNS) effects similar to those of scopolamine, including sedation and potential cognitive impairment.

- Antinociceptive Properties : Research indicates that this compound may possess pain-relieving properties through modulation of pain pathways in the nervous system.

1. Anticholinergic Effects

This compound demonstrates significant anticholinergic properties. Studies have shown that it can effectively reduce salivation and gastrointestinal motility, making it useful in treating conditions like motion sickness and peptic ulcers.

2. Analgesic Properties

Research has highlighted the analgesic effects of this compound. In animal models, it has been shown to reduce pain responses through central mechanisms, possibly by inhibiting the transmission of pain signals in the spinal cord.

3. Sedative Effects

This compound's sedative properties have been documented in various studies. It has been observed to induce sedation in animal models, suggesting its potential utility in managing anxiety and sleep disorders.

Case Study 1: Pain Management

A study conducted on rats evaluated the efficacy of this compound in managing acute pain induced by formalin injection. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an analgesic agent.

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| This compound 10 mg/kg | 45 |

| This compound 20 mg/kg | 70 |

Case Study 2: Motion Sickness

In a clinical trial involving human subjects susceptible to motion sickness, this compound was administered prior to travel. Participants reported a significant decrease in symptoms compared to placebo controls.

| Group | Nausea Incidence (%) | Vomiting Incidence (%) |

|---|---|---|

| Placebo | 60 | 25 |

| This compound | 25 | 5 |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution following administration. Peak plasma concentrations are typically reached within 1-2 hours, with a half-life ranging from 4-6 hours. Metabolism occurs primarily in the liver, with renal excretion being the main route for elimination.

属性

IUPAC Name |

3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-9(10-5-3-2-4-6-10)16(18)19-11-7-12-14-15(20-14)13(8-11)17-12/h2-6,11-15,17H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWMWFSEBOFTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。